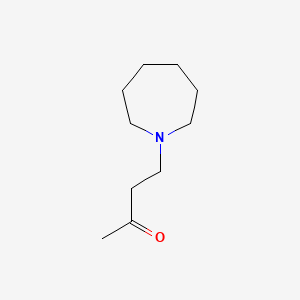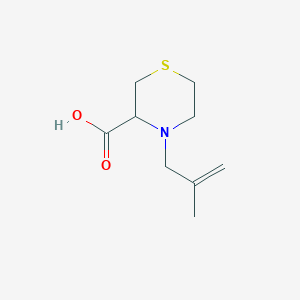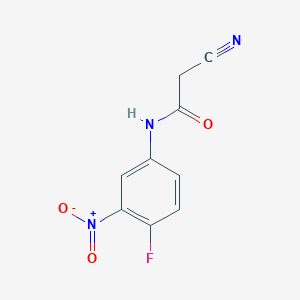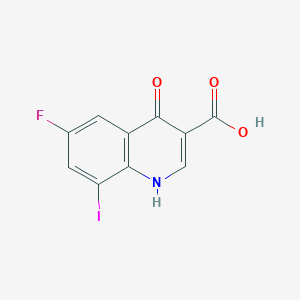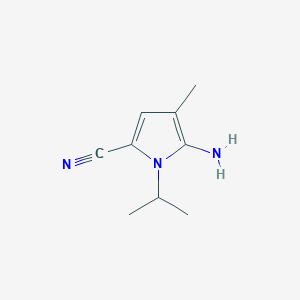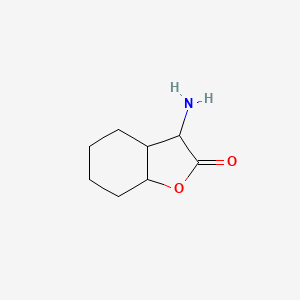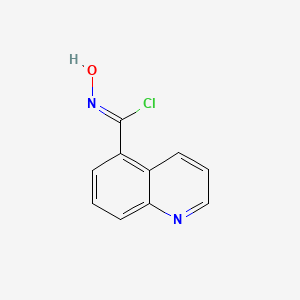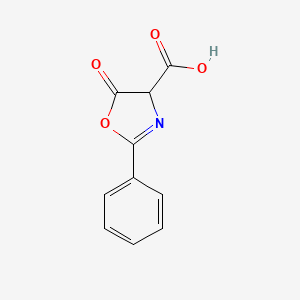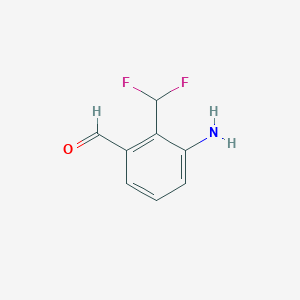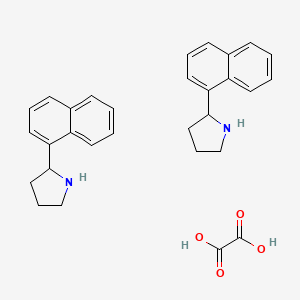
2-(Naphthalen-1-yl)pyrrolidine hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)pyrrolidine hemioxalate is an organic compound that features a pyrrolidine ring attached to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where naphthalene is treated with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Naphthalen-1-yl)pyrrolidine hemioxalate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-based ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the naphthalene ring to a dihydronaphthalene derivative.
Substitution: Electrophilic substitution reactions are common, where the naphthalene ring undergoes halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Naphthalene ketones, carboxylic acids.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated naphthalene, nitro-naphthalene, sulfonated naphthalene.
Scientific Research Applications
2-(Naphthalen-1-yl)pyrrolidine hemioxalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the creation of complex polycyclic structures.
Biology: Investigated for its potential as a ligand in receptor studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 2-(Naphthalen-1-yl)pyrrolidine hemioxalate exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may act as a ligand for specific receptors, modulating their activity. The naphthalene moiety allows for π-π interactions with aromatic amino acids in protein binding sites, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-yl)pyrrolidine
- 1-(Naphthalen-1-yl)pyrrolidine
- 2-(Naphthalen-1-yl)piperidine
Uniqueness
2-(Naphthalen-1-yl)pyrrolidine hemioxalate is unique due to its specific structural configuration, which influences its reactivity and binding properties. Compared to its isomers and analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications.
Conclusion
This compound is a versatile compound with significant potential in multiple scientific domains. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.
Properties
Molecular Formula |
C30H32N2O4 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-naphthalen-1-ylpyrrolidine;oxalic acid |
InChI |
InChI=1S/2C14H15N.C2H2O4/c2*1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14;3-1(4)2(5)6/h2*1-3,5-8,14-15H,4,9-10H2;(H,3,4)(H,5,6) |
InChI Key |
XTFWCWUGIIXHSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=CC3=CC=CC=C32.C1CC(NC1)C2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


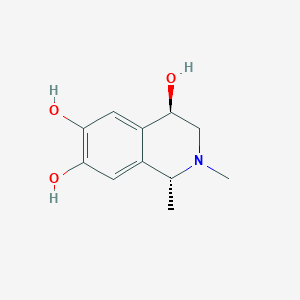
![[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B12854177.png)
